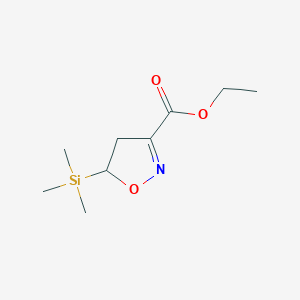

3-Isoxazolecarboxylic acid, 4,5-dihydro-5-(trimethylsilyl)-, ethyl ester

Beschreibung

3-Isoxazolecarboxylic acid, 4,5-dihydro-5-(trimethylsilyl)-, ethyl ester (CAS: 163520-33-0) is a heterocyclic compound featuring an isoxazole ring fused with a dihydro moiety and substituted with a trimethylsilyl (TMS) group at the 5-position. The ethyl ester group at the 3-position enhances its lipophilicity, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis.

Eigenschaften

CAS-Nummer |

139146-96-6 |

|---|---|

Molekularformel |

C9H17NO3Si |

Molekulargewicht |

215.32 g/mol |

IUPAC-Name |

ethyl 5-trimethylsilyl-4,5-dihydro-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C9H17NO3Si/c1-5-12-9(11)7-6-8(13-10-7)14(2,3)4/h8H,5-6H2,1-4H3 |

InChI-Schlüssel |

PBGWYWNSGDWBOS-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=NOC(C1)[Si](C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nitrile Oxide Generation and Reactivity

Nitrile oxides are generated in situ from precursors such as hydroxylamine hydrochloride and aldehydes or via dehydrohalogenation of dihaloformoximes. For example, ethoxycarbonylnitrile oxide (generated from ethyl chlorooximinoacetate) reacts with alkenes to form 5-substituted dihydroisoxazoles. A key advantage is the ability to introduce substituents at position 5 during cycloaddition, which is critical for subsequent silylation.

Solvent and Temperature Optimization

Cycloadditions are performed in tert-butanol or chlorinated solvents to minimize side reactions. Tertiary alcohols suppress the formation of 3-alkoxy byproducts, which are unreactive in downstream steps. Reaction temperatures range from −10°C to 30°C to balance reaction rate and selectivity.

Esterification and Carboxylic Acid Functionalization

The ethyl ester group at position 3 is introduced either during cycloaddition (via ester-containing nitrile oxides) or through post-cycloaddition modifications.

Direct Ester Incorporation

Using ethoxycarbonylnitrile oxide as the dipolarophile ensures the ester group is pre-installed. This approach simplifies purification, as demonstrated in the synthesis of ethyl 5-ethoxyisoxazoline-3-carboxylate :

Hydrolysis and Re-esterification

For substrates lacking pre-installed esters, hydrolysis of nitriles or amides followed by esterification is viable. However, this route introduces additional steps and potential yield losses.

Silylation at Position 5: Introducing the Trimethylsilyl Group

The trimethylsilyl (TMS) group is introduced via nucleophilic substitution or silylation of a 5-halo intermediate.

Halogenation-Silylation Sequence

A two-step process is commonly employed:

-

Halogenation : The 5-position is functionalized with chlorine or bromine using reagents like chlorodifluoromethane or N-chlorosuccinimide .

-

Silylation : The halogen is displaced by a TMS group using trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) .

-

Solvent : Tertiary amines (e.g., triethylamine) or polar aprotic solvents (e.g., DMF) facilitate nucleophilic substitution.

-

Direct Silylation via Electrophilic Substitution

In some cases, trimethylsilyl triflate acts as an electrophilic silylating agent, directly functionalizing electron-rich positions. This method avoids halogen intermediates but requires stringent anhydrous conditions.

Integrated Synthetic Route

Combining the above steps, a representative synthesis of the target compound is outlined below:

Key analytical data :

-

NMR (CDCl₃) : δ 0.25 (s, 9H, TMS), 1.38 (t, 3H, CH₂CH₃), 4.36 (q, 2H, OCH₂), 5.71 (m, 1H, dihydroisoxazole H).

Challenges and Optimization Strategies

Byproduct Formation

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 5-(trimethylsilyl)-4,5-dihydroisoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : 3-Isoxazolecarboxylic acid derivatives serve as crucial intermediates in the synthesis of more complex molecules. They are used in developing new synthetic methodologies and can be modified to yield various derivatives with tailored properties.

- Reactivity Studies : The compound's reactivity can be explored to understand its interactions with other chemical species, which can lead to the discovery of new reactions or catalysts.

Biology

- Drug Discovery : The derivatives of this compound have shown potential biological activity, making them candidates for drug development. For instance, modifications to the isoxazole structure can lead to compounds that exhibit significant inhibitory effects on specific enzymes or biological pathways .

- Enzyme Inhibition Studies : Research has demonstrated that some derivatives possess inhibitory activity against phosphatases, providing insights into their mechanism of action and potential therapeutic applications . For example, one study indicated that certain isoxazole derivatives could inhibit YopH phosphatase with promising selectivity against other phosphatases .

Industrial Applications

- Advanced Materials Production : The compound can be utilized in creating advanced materials such as polymers and coatings. Its unique chemical properties allow it to enhance material performance, including durability and resistance to environmental factors.

- Agricultural Chemicals : Some derivatives have been evaluated for insecticidal activity, indicating potential applications in agrochemicals. The ability to modify the isoxazole structure opens avenues for developing targeted pest control agents .

Case Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of a specific derivative of 3-isoxazolecarboxylic acid on YopH phosphatase revealed an IC50 value of approximately 3.1 µM, indicating strong inhibitory potency. The study also highlighted the compound's selectivity against other phosphatases, making it a promising candidate for further drug development aimed at diseases involving phosphatase dysregulation .

Case Study 2: Insecticidal Activity

In another investigation, a series of isoxazole derivatives were synthesized and tested for their insecticidal properties. The results showed that certain compounds exhibited significant activity against various insect pests, suggesting their potential use in developing new agricultural pesticides .

Wirkmechanismus

The mechanism of action of Ethyl 5-(trimethylsilyl)-4,5-dihydroisoxazole-3-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its binding to target molecules. The isoxazole ring structure may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Gaps

- Synthesis : The target compound’s synthetic route and yield remain undocumented in the provided literature, unlike its analogs .

- Bioactivity: No data exists on the biological activity of the TMS-substituted compound, whereas piperazine- and imidazole-containing analogs show promise in drug discovery .

- Environmental Impact : The TMS derivative’s regulatory profile highlights the need for greener alternatives in industrial applications .

Biologische Aktivität

3-Isoxazolecarboxylic acid, 4,5-dihydro-5-(trimethylsilyl)-, ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly as an anti-tuberculosis agent, and provides insights into its structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by an isoxazole ring structure, which is known for its biological activity. The synthesis of various isoxazole derivatives has been explored extensively, with methods including microwave irradiation and metal-free synthetic routes. For instance, the synthesis of 3-isoxazolecarboxylic acid esters has been achieved using efficient esterification techniques that yield high purity and yields of the desired products .

Antituberculosis Activity

Recent studies have highlighted the potential of 3-isoxazolecarboxylic acid derivatives as effective anti-tuberculosis agents. These compounds exhibit potent activity against both replicating (R-TB) and non-replicating (NRP-TB) strains of Mycobacterium tuberculosis (Mtb). Notably, certain derivatives demonstrated submicromolar activity against R-TB and low micromolar activity against NRP-TB, indicating their potential to shorten treatment regimens for tuberculosis .

Table 1: Biological Activity of Selected Isoxazole Derivatives Against Mtb

| Compound ID | Activity Against R-TB (IC50 µM) | Activity Against NRP-TB (IC50 µM) | Cytotoxicity (Vero Cells IC50 µM) |

|---|---|---|---|

| Compound A | <0.1 | 0.5 | >128 |

| Compound B | 0.2 | 1.0 | >128 |

| Compound C | <0.05 | 0.7 | >128 |

The selectivity of these compounds towards Mtb was confirmed through cytotoxicity assays on Vero cells, where no significant cytotoxicity was observed at concentrations exceeding 128 µM .

The mechanism by which these isoxazole derivatives exert their antibacterial effects involves inhibition of key enzymatic pathways in Mtb. For instance, structural studies indicate that specific binding interactions occur between the isoxazole moiety and target proteins within the bacterial cell wall synthesis pathway . Kinetic analyses have shown that certain derivatives act through competitive inhibition mechanisms with Ki values in the low micromolar range .

Structure-Activity Relationships (SAR)

The SAR studies conducted on various isoxazole derivatives reveal that modifications at specific positions on the isoxazole ring can significantly enhance biological activity. For example:

- Substituents at the C5 position : The introduction of electron-withdrawing groups has been shown to improve potency against Mtb.

- Carboxyl modifications : Adding carboxyl groups at strategic locations enhances binding affinity and selectivity towards Mtb while reducing cytotoxicity in mammalian cells .

Table 2: Structure-Activity Relationships for Isoxazole Derivatives

| Modification | Impact on Activity Against Mtb | Observations |

|---|---|---|

| Electron-withdrawing groups at C5 | Increased potency (IC50 reduced) | Enhanced binding interactions |

| Carboxyl group at C3 | Improved selectivity | Reduced cytotoxicity |

Case Studies

Several case studies have demonstrated the efficacy of these compounds in vivo. In one study, selected isoxazole derivatives were tested in animal models for their ability to reduce bacterial load in tissues infected with drug-resistant strains of Mtb. Results showed a significant reduction in bacterial counts compared to controls, supporting the potential for these compounds in clinical applications .

Q & A

Q. What are the standard synthetic routes for preparing 3-Isoxazolecarboxylic acid derivatives, and how can the trimethylsilyl group influence reaction conditions?

The synthesis of ethyl ester derivatives of 3-isoxazolecarboxylic acids typically involves hydrolysis of precursors using hydrochloric acid in glacial acetic acid under reflux, followed by purification via recrystallization . The trimethylsilyl (TMS) group introduces steric and electronic effects, requiring optimized reaction times (1.5–5 hours) and solvent systems (e.g., chloroform/ether mixtures) to prevent premature cleavage of the TMS moiety .

Q. How can researchers validate the purity and structural integrity of this compound?

Key methods include:

- Elemental analysis to confirm stoichiometry (e.g., C, H, N content) .

- GC-MS for identifying volatile byproducts or degradation products, particularly after derivatization (e.g., trimethylsilylation for enhanced detection) .

- TLC with solvent systems like petroleum ether:ethyl ether (90:10) to monitor reaction progress .

Q. What storage conditions are critical for maintaining stability?

The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis of the ester or TMS groups. Moisture and direct sunlight must be avoided due to risks of decomposition .

Advanced Research Questions

Q. How does the trimethylsilyl substituent modulate biological activity in antimicrobial studies?

In structurally related 5-phenyl-3-isoxazolecarboxylic acid ethyl esters, substituents like benzyloxy or phenoxy groups enhance activity against Mycobacterium tuberculosis (Mtb) by improving membrane permeability. The TMS group may similarly influence lipophilicity, potentially increasing bioavailability but requiring evaluation for cytotoxicity (e.g., Vero cell assays, IC₅₀ > 128 µM) . SAR studies should compare TMS-containing analogs with non-silylated counterparts to assess potency shifts .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data?

Discrepancies may arise from metabolic instability (e.g., esterase-mediated hydrolysis). Mitigation approaches include:

Q. How can researchers design experiments to assess environmental impact under regulatory guidelines?

Per EPA regulations (40 CFR Part 721), significant new uses involving water release require:

Q. What mechanistic insights explain the compound’s activity against drug-resistant pathogens?

Analogous compounds retain efficacy against isoniazid- and rifampin-resistant Mtb strains by targeting non-canonical pathways (e.g., energy metabolism in non-replicating bacteria). Advanced methods include:

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated resistant strains.

- Target engagement assays : Thermal shift assays or SPR to identify binding partners .

Methodological Tables

Q. Table 1. Comparative Activity of Isoxazolecarboxylic Acid Derivatives

*Requires empirical validation using standardized microbroth dilution assays .

Q. Table 2. Key Analytical Parameters for Stability Testing

| Parameter | Method | Conditions | Acceptance Criteria |

|---|---|---|---|

| Hydrolysis rate | HPLC-UV (254 nm) | pH 7.4 buffer, 37°C, 24h | <5% degradation |

| Photostability | Xenon arc lamp | ICH Q1B guidelines | >90% recovery |

| Thermal stability | TGA/DSC | 25–150°C, 10°C/min | No exothermic peaks below 100°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.